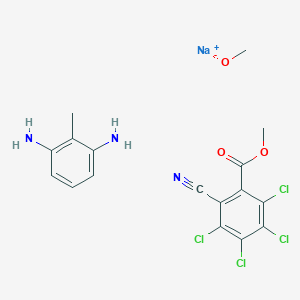
sodium;methanolate;2-methylbenzene-1,3-diamine;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen: is a complex chemical compound that results from the reaction of benzoic acid derivatives with 2-methyl-1,3-benzenediamine and sodium methoxide
Properties
CAS No. |
106276-79-3 |
|---|---|
Molecular Formula |
C17H16Cl4N3NaO3 |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
sodium;methanolate;2-methylbenzene-1,3-diamine;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C9H3Cl4NO2.C7H10N2.CH3O.Na/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-5-6(8)3-2-4-7(5)9;1-2;/h1H3;2-4H,8-9H2,1H3;1H3;/q;;-1;+1 |
InChI Key |
VYEKNZNEJZKGRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Isomeric SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Canonical SMILES |
CC1=C(C=CC=C1N)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Other CAS No. |
106276-79-3 |
physical_description |
OtherSolid |
Synonyms |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzenediamine and sodium methoxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen typically involves the reaction of benzoic acid derivatives with 2-methyl-1,3-benzenediamine in the presence of sodium methoxide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzoic acid esters .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. It is also studied for its unique reactivity and potential as a catalyst in certain reactions .
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its ability to interact with biological macromolecules .
Medicine: In medicine, the compound is explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways involved in disease processes .
Industry: In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes . The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects .
Comparison with Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with p-phenylenediamine and sodium methoxide
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide
Uniqueness: The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 2-methyl-1,3-benzen lies in its specific chemical structure and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


